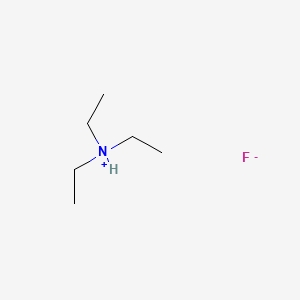

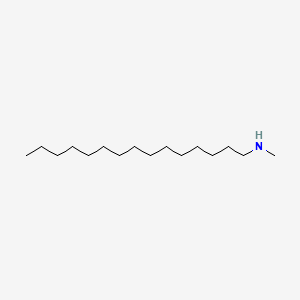

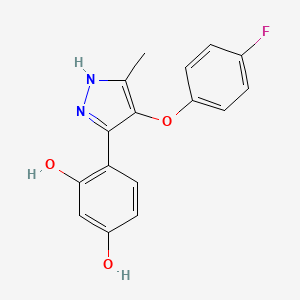

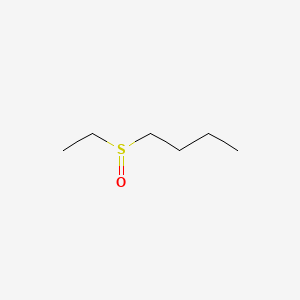

![molecular formula C13H7ClO3S B3050981 7-(2-氯苯基)-5-羟基苯并[1,3]恶噻唑-2-酮 CAS No. 301681-73-2](/img/structure/B3050981.png)

7-(2-氯苯基)-5-羟基苯并[1,3]恶噻唑-2-酮

描述

The compound “7-(2-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It is a derivative of the benzodiazepine class of compounds . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions .

Synthesis Analysis

The synthesis of similar compounds, such as 1,4-benzodiazepine-2-ones, involves the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with α,β-unsaturated esters . This reaction is one of the most useful methods for forming carbon-carbon bonds and has wide synthetic applications .科学研究应用

合成和衍生物形成

- 该化合物用于合成各种衍生物,包括 5H-苯并[a]吩噻嗪-5-酮,这是通过与特定的二亚胺或亚硝基苯反应实现的。这些衍生物在染料形成和药物化学中具有潜在应用 (Mann 等人,1981)。

潜在的抗癌应用

- 已经合成了衍生自 6-羟基苯并[d][1,3]恶噻唑-2-酮的新型席夫碱,并评估了它们作为抗癌剂的潜力。其中一些席夫碱对某些癌细胞系表现出有希望的细胞毒性,表明它们在癌症治疗中的潜力 (Chazin 等人,2015)。

化学反应性和性质

- 研究已经探索了相关的 1,3-恶噻唑的化学反应性和性质,包括它们的氧化电位和热解行为。这些信息对于了解该化合物在各种化学反应中的行为及其在合成化学中的潜在应用至关重要 (Ono 等人,2003)。

生物学特性

- 位阻酚类 1,3-苯并恶噻唑(包括类似化合物在内的一类)已被研究其生物学特性,包括由于其在特定生化途径中的抑制活性而在哮喘治疗中的潜在应用 (Aizawa 等人,1990)。

在药物合成中的应用

- 该化合物参与各种药物和生物活性分子的合成。例如,它与 N-亲核试剂的反应可以导致形成不同类别的化合物,例如氨基巯基乙烯或硫代氨基甲酸酯,它们在药物化学中具有多种应用 (何熙和科伦茨,1993)。

作用机制

Target of Action

It’s structurally similar to certain indole derivatives and benzodiazepines , which are known to interact with various receptors in the body. Indole derivatives have been found to bind with high affinity to multiple receptors, exhibiting a range of biological activities . Benzodiazepines, on the other hand, are known to bind to GABA_A receptors, enhancing the effect of the chief inhibitory neurotransmitter γ-aminobutyric acid (GABA) .

Mode of Action

Based on its structural similarity to benzodiazepines, it may interact with its targets and cause changes in cellular activity . For instance, benzodiazepines increase the effect of GABA, an inhibitory neurotransmitter, leading to decreased neuronal excitability .

Biochemical Pathways

For example, indole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Benzodiazepines, which share some structural similarities, are known to have a bioavailability of 90%, are metabolized in the liver (cyp3a), and have metabolites that are excreted by the kidney . The onset of action is typically within an hour, and the duration of action is between 8 and 12 hours in adults .

Result of Action

Benzodiazepines, which are structurally similar, are known to have anxiolytic, anticonvulsant, sedative, hypnotic, and skeletal muscle relaxant properties .

属性

IUPAC Name |

7-(2-chlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClO3S/c14-10-4-2-1-3-8(10)9-5-7(15)6-11-12(9)17-13(16)18-11/h1-6,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQKTNUVTJUWGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C(=CC(=C2)O)SC(=O)O3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393030 | |

| Record name | 7-(2-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one | |

CAS RN |

301681-73-2 | |

| Record name | 7-(2-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

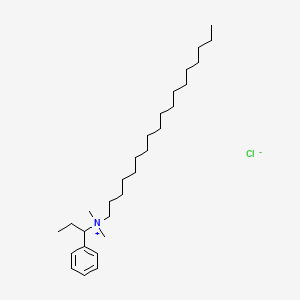

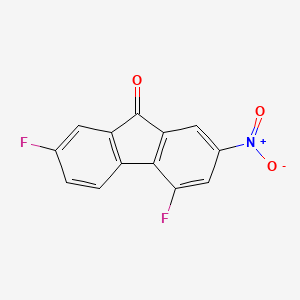

![Cyclopropanecarboxylic acid, 1-[(4-bromophenyl)methyl]-](/img/structure/B3050920.png)